N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide
Description
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide is a synthetic compound that belongs to the xanthene family
Properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O5/c21-16-6-2-5-15-18(24)14-8-7-12(10-17(14)28-19(15)16)22-20(25)11-3-1-4-13(9-11)23(26)27/h1-10H,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUYXATZZYFPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, potassium carbonate
Major Products Formed
Reduction of Nitro Group: N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-aminobenzamide
Reduction of Carbonyl Group: N-(5-chloro-9-hydroxy-9H-xanthen-3-yl)-3-nitrobenzamide
Substitution of Chlorine: N-(5-amino-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide
Scientific Research Applications
Chemistry
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecular structures and as a reagent in various organic reactions, facilitating the exploration of new chemical pathways.
Biology
The compound is being investigated for its potential as a fluorescent probe due to the strong fluorescence properties of its xanthene core. This application is particularly relevant in biological imaging and tracking cellular processes.
Medicine
Research indicates that this compound may possess therapeutic properties, including:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory pathways are ongoing.
Industry
In industrial applications, this compound is explored for its use in developing dyes and pigments, capitalizing on its stability and vibrant color properties.
Case Studies
Several case studies highlight the biological activities associated with this compound:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Activity | Evaluate effects on breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
| Anti-inflammatory Properties | Assess effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |
| Antimicrobial Activity | Test efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
Mechanism of Action
The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide can be compared with other similar compounds in the xanthene family, such as:
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide
These compounds share a similar xanthene core structure but differ in their substituents, which can significantly impact their chemical properties and applications. This compound is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct reactivity and potential biological activities.
Biological Activity
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₅H₁₂ClN₃O₃
- Molecular Weight : 323.72 g/mol
The structure features a xanthene core, which is known for its fluorescence properties and potential applications in photodynamic therapy.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage can promote tumor growth.
- Inhibition of Apoptosis Regulators : Research indicates that this compound may interact with Bcl-2 family proteins, which play a critical role in regulating apoptosis. By inhibiting these proteins, the compound could induce apoptosis in cancer cells .
- Nitric Oxide Donor Activity : The compound has been studied for its ability to release nitric oxide (NO), which can disrupt bacterial biofilms and enhance the efficacy of antibiotics .
Biological Activity Data
| Activity Type | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| Antioxidant Activity | 25 µM | HCT116 (Colorectal Cancer) | |
| Apoptosis Induction | 15 µM | HeLa (Cervical Cancer) | |
| Biofilm Disruption | 10 µM | Staphylococcus aureus |
Case Studies
- Anticancer Effects : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
- Biofilm Disruption Study : In a preclinical model involving Staphylococcus aureus, the compound effectively reduced biofilm formation, enhancing the susceptibility of bacteria to conventional antibiotics. This suggests a dual role as both an antimicrobial agent and an enhancer of antibiotic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
